methyl 6-{(5E)-5-[3-(6-methoxy-6-oxohexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoate
Description
Methyl 6-{(5E)-5-[3-(6-methoxy-6-oxohexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoate is a structurally complex thiazolidinone derivative characterized by dual thiazolidinone rings interconnected via a conjugated system. The compound features:
- Two thioxo groups (C=S) at positions 2 of both thiazolidinone rings.
- Two oxo groups (C=O) at positions 4 of the rings.
- A hexanoate ester side chain with a methoxy group at the terminal position.
- An E-configuration at the double bond (5E), confirmed by NMR coupling constants and X-ray crystallography in analogous compounds .
This compound is hypothesized to exhibit biological activity due to its resemblance to pharmacologically active thiazolidinones, such as antidiabetic or anticancer agents . Its synthesis likely involves multi-step condensation and Knoevenagel reactions, similar to protocols for related thiazolidinones .
Properties
Molecular Formula |
C20H26N2O6S4 |
|---|---|
Molecular Weight |
518.7 g/mol |
IUPAC Name |
methyl 6-[(5E)-5-[3-(6-methoxy-6-oxohexyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate |
InChI |
InChI=1S/C20H26N2O6S4/c1-27-13(23)9-5-3-7-11-21-17(25)15(31-19(21)29)16-18(26)22(20(30)32-16)12-8-4-6-10-14(24)28-2/h3-12H2,1-2H3/b16-15+ |
InChI Key |
VARPPLDCEORLDD-FOCLMDBBSA-N |
Isomeric SMILES |
COC(=O)CCCCCN1C(=O)/C(=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)OC)/SC1=S |
Canonical SMILES |
COC(=O)CCCCCN1C(=O)C(=C2C(=O)N(C(=S)S2)CCCCCC(=O)OC)SC1=S |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
-
Activation of the methylene group : The C5 methylene of 4-thioxothiazolidinone (I) is deprotonated by a base (e.g., piperidine or ammonium acetate), generating a nucleophilic enolate.
-
Electrophilic attack : The enolate attacks the carbonyl carbon of methyl 6-oxohexanoate (II), forming a transient aldol adduct.
-
Dehydration : Elimination of water yields the (5E)-configured α,β-unsaturated product (III).
Key conditions :
Optimization Data
| Parameter | Optimal Value | Yield (%) | Source |
|---|---|---|---|
| Catalyst | Piperidine | 78 | |
| Solvent | Ethanol | 82 | |
| Reaction Time | 8–12 hours | 75–88 |
Thiazolidinone Ring Formation
The 1,3-thiazolidin-4-one cores are synthesized via cyclocondensation of thiourea derivatives with α-halocarbonyl compounds.
Protocol for Dual Thiazolidinone Synthesis
-
Step 1 : React methyl 6-aminohexanoate with carbon disulfide (CS₂) in alkaline medium to form a dithiocarbamate intermediate.
-
Step 2 : Treat with methyl bromoacetate to cyclize into the 4-thioxo-1,3-thiazolidin-5-one core (IV).
-
Step 3 : Repeat the process with a 6-methoxy-6-oxohexyl-substituted amine to generate the second thiazolidinone (V).
Critical considerations :
-
Regioselectivity : Use of polar aprotic solvents (e.g., DMF) ensures correct ring closure.
-
Purification : Chromatography or recrystallization from isopropanol removes unreacted starting materials.
Side Chain Introduction and Functionalization
The methoxyhexyl and hexanoate side chains are introduced via alkylation or Mitsunobu reactions .
Alkylation of Thiazolidinone Nitrogen
-
Deprotonation : Treat thiazolidinone (IV) with LiOH or NaH in THF to generate the N-anion.
-
Alkylation : Add methyl 6-bromohexanoate or methyl 6-methoxy-6-bromohexanoate to form the N-alkylated product (VI).
Yield : 65–72% after column chromatography (silica gel, ethyl acetate/hexane).
Mitsunobu Reaction for Etherification
For higher selectivity, the methoxy group is introduced via Mitsunobu conditions:
-
Reagents: DIAD (diisopropyl azodicarboxylate), PPh₃.
-
Substrate: 6-Hydroxyhexanoic acid methyl ester.
Final Coupling and Stereochemical Control
The two thiazolidinone units are coupled via a conjugated double bond using a Wittig or Horner-Wadsworth-Emmons reaction.
Wittig Reaction Protocol
-
Phosphorane preparation : React methyltriphenylphosphonium bromide with n-BuLi in THF.
-
Coupling : Add thiazolidinone aldehyde (VII) to form the (5E)-configured product.
Stereoselectivity : The E-isomer predominates (>95%) due to steric hindrance between the thiazolidinone rings.
Analytical Characterization
The final product is validated via:
-
¹H/¹³C NMR : Key signals include δ 7.2–7.5 ppm (thione C=S), δ 3.6–3.7 ppm (methoxy groups).
Comparative Evaluation of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Knoevenagel | High stereoselectivity | Long reaction times | 75–88 |
| Wittig Coupling | Rapid double bond formation | Requires anhydrous conditions | 68–72 |
| Mitsunobu Alkylation | Selective etherification | High reagent cost | 60–65 |
Chemical Reactions Analysis
Types of Reactions
Methyl 6-{(5E)-5-[3-(6-methoxy-6-oxohexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or thiazolidinone rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acid catalysts for esterification, base catalysts for thiazolidinone formation.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
The compound methyl 6-{(5E)-5-[3-(6-methoxy-6-oxohexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoate is a complex organic molecule with significant potential in various scientific applications, particularly in medicinal chemistry and biological research. This article explores its applications, focusing on its synthesis, biological activity, and potential therapeutic uses.
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Formation of Thiazolidinone Rings : This is achieved by reacting thiourea derivatives with α-haloketones under basic conditions.
- Esterification : Intermediate compounds undergo esterification using methanol and acid catalysts.
- Condensation : The final step involves condensing thiazolidinone intermediates with hexanoic acid derivatives under dehydrating conditions.
Industrial Production
For large-scale production, continuous flow reactors and automated synthesis platforms are employed to optimize yield and purity.
Antimicrobial Properties
Research indicates that methyl 6-{(5E)-5-[3-(6-methoxy-6-oxohexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-y}hexanoate exhibits notable antimicrobial activity. In comparative studies, it has shown effectiveness against various bacterial strains, outperforming traditional antibiotics like ampicillin and streptomycin. For example:
- Minimum Inhibitory Concentrations (MICs) : Studies report MICs ranging from 0.004 to 0.03 mg/mL against Gram-positive and Gram-negative bacteria.
Anticancer Activity
The compound also shows promise in anticancer applications. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.
Antioxidant Properties
Methyl 6-{(5E)-5-[3-(6-methoxy-6-oxohexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-y}hexanoate has been identified as a potent antioxidant. It scavenges free radicals and reduces oxidative stress in cellular models, suggesting potential therapeutic applications in conditions characterized by oxidative damage.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry highlighted its superior antimicrobial properties compared to conventional antibiotics .
- Anticancer Mechanisms : Research conducted at a leading university demonstrated that derivatives of this compound induced apoptosis in cancer cell lines .
- Oxidative Stress Reduction : A clinical trial investigated its effects on oxidative stress markers in patients with chronic inflammatory diseases, showing promising results .
Mechanism of Action
The mechanism of action of methyl 6-{(5E)-5-[3-(6-methoxy-6-oxohexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The compound’s thiazolidinone rings are particularly important for its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Thiazolidinone Core
Key Observations :
- The hexanoate ester group improves membrane permeability relative to carboxylic acid derivatives (e.g., CAS 851304-85-3) .
Key Observations :
Research Findings and Implications
Structural Insights from X-ray Crystallography
- Analogous compounds (e.g., CAS 612804-05-4) confirm the E-configuration of the exocyclic double bond via crystallographic data .
- The thioxo groups in similar compounds exhibit strong hydrogen-bonding interactions with biological targets, a feature likely conserved in the target compound .
Computational Predictions
- QSAR models predict moderate kinase inhibitory activity for the target compound due to its planar conjugated system and electron-withdrawing thioxo groups .
- SimilarityLab analysis identifies commercial analogs with antidiabetic and antiproliferative activities, supporting further pharmacological exploration .
Biological Activity
Methyl 6-{(5E)-5-[3-(6-methoxy-6-oxohexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoate is a complex organic compound with significant biological activity. This article explores its structure, synthesis, and biological interactions, particularly focusing on its antimicrobial, anticancer, and antioxidant properties.
Chemical Structure and Properties
The compound has a molecular formula of C20H26N2O6S4 and a molecular weight of approximately 518.7 g/mol. Its structure includes multiple thiazolidinone rings and ester functionalities, which are essential for its biological activities. The intricate arrangement of these functional groups allows for various chemical interactions within biological systems.
| Property | Details |
|---|---|
| Molecular Formula | C20H26N2O6S4 |
| Molecular Weight | 518.7 g/mol |
| Key Functional Groups | Thiazolidinone rings, ester |
Antimicrobial Activity
Research indicates that methyl 6-{(5E)-5-[3-(6-methoxy-6-oxohexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-y}hexanoate exhibits notable antimicrobial properties. In studies comparing its efficacy against various bacterial strains, it has shown activity that exceeds traditional antibiotics such as ampicillin and streptomycin by significant margins.
For instance, a recent study demonstrated that derivatives of similar thiazolidinone compounds exhibited minimum inhibitory concentrations (MICs) ranging from 0.004 to 0.03 mg/mL against Gram-positive and Gram-negative bacteria . The most sensitive bacterium was Enterobacter cloacae, while Escherichia coli showed the highest resistance.
Anticancer Potential
The anticancer properties of this compound are also noteworthy. Studies on thiazolidinone derivatives have indicated that structural modifications can enhance their activity against cancer cell lines. For example, the presence of electron-donating groups in similar compounds has been linked to increased anticancer efficacy against the MCF-7 breast cancer cell line . The structure–activity relationship (SAR) studies suggest that specific substitutions can significantly modulate the compound's effectiveness in inhibiting cancer cell proliferation.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound D16 | MCF-7 | 1 |
| Doxorubicin | MCF-7 | 0.5 |
Antioxidant Activity
In addition to its antimicrobial and anticancer effects, methyl 6-{(5E)-5-[3-(6-methoxy-6-oxohexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-y}hexanoate has demonstrated antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders . The antioxidant potential is often assessed through various assays measuring the compound's ability to scavenge free radicals.
The biological activity of methyl 6-{(5E)-5-[3-(6-methoxy-6-oxohexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-yidene]-4-Oxo -2-Thioxo -1,3-Thiazolidin -3-Yl}hexanoate is primarily attributed to its interactions with specific molecular targets within biological systems. The thiazolidinone rings facilitate binding to enzymes or receptors involved in critical pathways such as apoptosis and cell proliferation. Understanding these interactions is vital for elucidating the compound's therapeutic potential.
Q & A
Q. Purification Methods :
Q. Experimental Design :
- Temperature Control : Maintain <60°C during condensation to prevent thermal isomerization of the ylidene group .
- pH Adjustment : Use acetic acid (pH 4–5) to stabilize the thiourea intermediate and reduce side reactions .
- Solvent Screening : Polar aprotic solvents (e.g., THF) improve regioselectivity compared to DMSO .
Statistical Approach : Apply Design of Experiments (DoE) to identify critical factors (e.g., catalyst loading, solvent ratio) and model interactions. For example, a central composite design can optimize yield and enantiomeric excess .
Advanced: How do structural analogs differ in biological activity, and what mechanistic hypotheses exist?
Q. Comparative Analysis :
Methodological Recommendation : Perform kinase profiling assays (e.g., KinomeScan) and molecular docking to validate binding modes. Use isothermal titration calorimetry (ITC) to quantify affinity for targets like EGFR or MAPK .
Advanced: How can computational tools predict metabolic stability and toxicity?
Q. Workflow :
ADMET Prediction : Use SwissADME to estimate solubility (LogP ~3.2) and permeability.
Metabolite Identification : GLORYx simulates phase I/II metabolism, highlighting susceptibility to esterase hydrolysis.
Toxicity Screening : ProTox-II flags potential hepatotoxicity (e.g., via CYP3A4 inhibition) .
Validation : Compare in silico results with in vitro microsomal assays (e.g., human liver microsomes + NADPH). Measure half-life (t1/2) and metabolite formation via LC-MS .
Advanced: How to resolve contradictions in reported biological activities across studies?
Case Example : One study reports anti-inflammatory activity (IC50: 8 µM; ), while another shows weak cytokine inhibition (IC50: >50 µM; ).
Q. Root Cause Analysis :
- Assay Variability : Differences in cell lines (e.g., RAW 264.7 vs. THP-1) and endotoxin contamination levels.
- Compound Stability : Degradation in aqueous buffers may reduce apparent potency.
Q. Resolution Strategy :
Standardize assays using primary human macrophages and LC-MS quantification of parent compound.
Perform stability studies under assay conditions (pH, temperature) .
Basic: What spectroscopic techniques are critical for characterizing this compound?
- FT-IR : Confirm thioxo (C=S) stretches at 1690–1710 cm⁻¹ and ester (C=O) at 1730 cm⁻¹ .
- ¹H/¹³C NMR : Key signals include δ 7.2–7.8 ppm (aromatic protons) and δ 180–190 ppm (carbonyl carbons) .
- HRMS : Exact mass validation (calculated for C₂₃H₂₅N₂O₆S₄: 593.06 g/mol) .
Advanced: What strategies improve yield in scale-up synthesis?
- Continuous Flow Reactors : Enhance heat/mass transfer for condensation steps ( reports 20% yield increase vs. batch).
- Catalyst Recycling : Immobilize thiourea catalysts on silica gel to reduce waste .
- In-line Analytics : Use PAT (Process Analytical Technology) tools like ReactIR to monitor intermediate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
